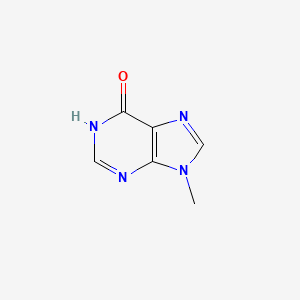

9-Methylhypoxanthine

説明

Significance of Methylated Purines in Nucleic Acid Chemistry

Methylated purines are naturally occurring modifications in DNA and RNA that play a crucial role in regulating gene expression and other cellular processes. nih.govbritannica.com In both prokaryotes and eukaryotes, the methylation of purine (B94841) bases like adenine (B156593) and guanine (B1146940) is essential for various functions, including the control of gene expression, the fine-tuning of translation, and the protection of genetic material. nih.govnsf.gov For instance, in bacteria, DNA methylation is a key part of the immune system, safeguarding the organism's own DNA from being destroyed by its restriction enzymes. britannica.com In higher organisms, methylation patterns are associated with transcription control and genomic imprinting. nih.gov

The study of methylated purines like 9-methylhypoxanthine (B56642) provides insights into these fundamental biological mechanisms. By examining how methylation affects the chemical properties and interactions of purine bases, researchers can better understand their roles in health and disease. Errors in methylation patterns have been linked to various diseases, including cancer, and bacteria can use methylation to develop resistance to antibiotics. nih.gov

Role of this compound as a Model Compound and Analog

This compound serves as an important model compound in a variety of research contexts. Because the methyl group at the N9 position blocks the site typically used for ribosylation, it allows scientists to study the properties of the hypoxanthine (B114508) base itself, independent of its incorporation into a nucleoside or nucleotide. portlandpress.com This makes it particularly useful for investigating:

Enzyme Inhibition: Studies have used this compound to probe the mechanisms of enzymes involved in purine metabolism. For example, it has been shown to inhibit the uptake of adenine and hypoxanthine in Escherichia coli, helping researchers to understand the transport systems for nucleic acid bases. portlandpress.com

Metal Ion Interactions: The compound has been instrumental in studying the coordination chemistry of metal ions with purine bases. Research on silver and methylmercury (B97897) complexes with this compound has provided valuable information on how metal ions might interact with DNA, which is relevant to understanding the mechanisms of certain anticancer drugs. iucr.org

Photophysical Properties: Investigations into the photophysics of this compound help to elucidate how purine derivatives respond to UV radiation. aip.orgtandfonline.comnih.gov This is crucial for understanding the photostability of DNA and RNA and the potential for UV-induced damage.

Tautomerism: Like its parent compound, this compound can exist in different tautomeric forms. Studies using techniques like matrix isolation FTIR spectroscopy have explored the conversion between its oxo and hydroxy tautomers upon UV irradiation. doi.orgresearchgate.netnih.gov

Historical Overview of Research on this compound and Related Hypoxanthine Derivatives

Research on purine derivatives, including hypoxanthine and its methylated forms, has a long history, with significant progress made since the mid-20th century. Early work focused on the synthesis and basic characterization of these compounds. For instance, methods for synthesizing this compound have been known for decades. clockss.org

A notable area of historical research has been the study of metal complexes with purine derivatives. Work from as early as the 1970s and 1980s investigated the interaction of divalent metal ions and heavy metals like mercury with this compound. iucr.orgunam.mx These studies laid the groundwork for understanding the role of metal ions in biological systems and the mechanisms of metal-based drugs.

The use of this compound as a tool in biological studies also has historical roots. For example, its use to study purine uptake in bacteria dates back to the late 1970s. portlandpress.com More recent research has built upon this foundation, employing advanced techniques to study its properties in greater detail.

Current Research Frontiers and Unanswered Questions Regarding this compound

Despite decades of research, this compound continues to be a subject of active investigation. Much remains to be learned about its behavior and potential applications. aip.org

Current research is focused on several key areas:

Photophysics and Photochemistry: Advanced computational and experimental techniques are being used to explore the ultrafast dynamics of this compound after UV excitation. aip.orgtandfonline.comnih.govacs.orgfigshare.com Understanding these processes in detail could have implications for designing photoprotective agents or photosensitizers.

Biophysical Studies: Researchers are investigating the interactions of this compound in complex biological environments. researchgate.net This includes its behavior in solution and its interactions with other molecules, which can be probed using techniques like quantum mechanical/molecular mechanical (QM/MM) simulations. aip.orgnih.gov

Development of New Materials: The ability of this compound to coordinate with metal ions is being explored for the creation of novel supramolecular structures, such as metal-organic frameworks and clusters. hoffmanlab.org

Some of the unanswered questions that are driving current research include:

What are the precise mechanisms by which this compound influences the structure and dynamics of water molecules in its immediate environment? aip.orgnih.gov

Can the unique photophysical properties of this compound be harnessed for applications in areas like optoelectronics or photomedicine?

How does the methylation at the N9 position affect the recognition of hypoxanthine by various proteins and enzymes, and could this be exploited for drug design? whiterose.ac.uk

What is the full extent of the biological roles of naturally occurring methylated hypoxanthines, and what can this compound teach us about them?

The ongoing exploration of these questions promises to further solidify the importance of this compound as a fundamental tool in the advancement of chemical and biological sciences.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 9-methyl-1,9-dihydro-6H-purin-6-one | hoffmanlab.org |

| Molecular Formula | C6H6N4O | hoffmanlab.org |

| InChI Key | PESGUQRDJASXOR-UHFFFAOYSA-N | hoffmanlab.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Reference |

|---|---|---|

| UV/Vis Absorption (Vapour Phase) | Experimental absorption peaks at 4.41, 5.19, 6.05, and 6.42 eV. | tandfonline.comfigshare.com |

| UV/Vis Absorption (Aqueous Solution) | Calculated absorption peaks at 4.91, 5.13, and 6.30 eV. | aip.org |

| FTIR (Matrix Isolation) | Dominance of the oxo tautomer; UV irradiation induces conversion to the hydroxy tautomer. | doi.orgresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Synthesis Methodologies for 9 Methylhypoxanthine and Its Derivatives

Regioselective Alkylation Strategies for Hypoxanthine (B114508) N9 Position

The synthesis of 9-Methylhypoxanthine (B56642) hinges on the ability to selectively introduce a methyl group at the N9 position of the purine (B94841) ring system. Purines, like hypoxanthine, are ambident nucleophiles, meaning they possess multiple potential sites for alkylation, primarily the N7 and N9 nitrogens. ub.edu Consequently, direct alkylation often results in a mixture of N7 and N9 substituted products, necessitating strategies that favor the formation of the desired N9 isomer. ub.edunih.gov

One effective approach involves the cyclization of appropriately substituted imidazole (B134444) or pyrimidine (B1678525) precursors, which offers unambiguous regioselectivity but can be laborious and involve multiple steps. nih.govoup.com For instance, 9-substituted hypoxanthines can be prepared from 7-aminooxazolo[5,4-d]pyrimidines. oup.com A more direct method involves the alkylation of a modified purine, such as 2-bromo-6-(4-nitrophenylethoxy)purine, where the substitution pattern directs incoming groups to the N9 position. rsc.org The subsequent conversion of this intermediate then yields the desired hypoxanthine derivative. rsc.org

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the N9-methylation of hypoxanthine precursors is critically dependent on the optimization of reaction conditions, including the choice of base, solvent, and energy source. ub.edu The low solubility of many purine compounds in common organic solvents presents a significant challenge, often leading to low yields. ub.edu

Research into the alkylation of 6-chloropurine (B14466), a common precursor, has shown that the choice of base is paramount. While bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium hydroxide (B78521) (KOH) often result in low yields and product mixtures, the use of tetrabutylammonium (B224687) hydroxide ((Bu)4NOH) has been shown to produce superior results. ub.edu Furthermore, the application of microwave irradiation as an energy source can significantly improve both the yield and regioselectivity of the reaction compared to conventional heating methods. ub.edu For example, the methylation of 6-chloropurine with methyl iodide in the presence of (Bu)4NOH under microwave-assisted conditions has been reported to yield the N9-methylated product with high selectivity. ub.edu

Another synthetic route involves converting 7-alkylaminooxazolo[5,4-d]pyrimidines into 9-alkylhypoxanthines. oup.com Two primary methods for this conversion have been described: treatment with aqueous alkali (Method A) or heating in formamide (B127407) (Method B). oup.com For the synthesis of this compound, treatment of the precursor with 4 M NaOH resulted in a 79% yield. oup.comthieme-connect.de

Table 1: Comparison of Synthesis Yields for 9-Alkylhypoxanthines

| N9-Substituent | Precursor | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl | 7-Methylaminooxazolo[5,4-d]pyrimidine | Method A (aq. NaOH) | 79 | oup.comthieme-connect.de |

| Ethyl | 7-Ethylaminooxazolo[5,4-d]pyrimidine | Method A (aq. NaOH) | 76 | oup.com |

| Propyl | 7-Propylaminooxazolo[5,4-d]pyrimidine | Method B (Formamide) | 88 | oup.com |

| Isopropyl | 7-Isopropylaminooxazolo[5,4-d]pyrimidine | Method B (Formamide) | 67 | oup.com |

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in organic synthesis, serving to temporarily block a reactive functional group to prevent it from participating in a chemical reaction. organic-chemistry.orgwikipedia.org In the context of purine chemistry, protecting groups can be strategically employed to ensure regioselective alkylation at the N9 position. rsc.org

By protecting other nucleophilic sites on the purine ring, the N9 position can be left as the most favorable site for substitution. For example, in the synthesis of guanosine (B1672433) and inosine (B1671953) analogs, a 6-(4-nitrophenylethoxy) group has been used on a 2-bromopurine precursor. rsc.org This group protects the C6 position, which corresponds to the 6-oxo group in hypoxanthine, and helps direct alkylation to the N9 position. This protecting group can later be cleanly removed under mild conditions using DBU. rsc.org Similarly, silyl (B83357) groups are commonly used to protect hydroxyl and amino functionalities in purine derivatives, facilitating regioselective reactions such as glycosylation at the N9 position. scispace.com The phenylfluorenyl (Pf) group is another bulky protecting group used for the nitrogen atom in amino acids, valued for its ability to maintain the stereochemical integrity of the molecule during subsequent reaction steps. nih.gov

Stereochemical Control in Analog Synthesis

While the synthesis of this compound itself does not involve stereochemistry at the N9-substituent, the synthesis of its more complex analogs often requires precise control over the three-dimensional arrangement of atoms. This is particularly true for nucleoside analogs, where the stereochemistry of the sugar moiety attached to the N9 position is crucial for biological activity. thieme-connect.de

Achieving stereochemical control in these syntheses is a significant goal. thieme-connect.de Established methods, such as the silyl-Hilbert–Johnson reaction, are employed for the formation of nucleosides with high regiochemical and stereochemical fidelity. thieme-connect.de In the synthesis of other complex heterocyclic molecules, such as artemisinin (B1665778) derivatives, careful selection of reaction conditions and starting materials allows for the specific creation of different stereoisomers, highlighting the advanced strategies available for controlling molecular architecture. parahostdis.org

Synthesis of Radiosubstituted this compound Analogs

Radiolabeled compounds are indispensable in biomedical research for tracing the metabolic fate of molecules within a biological system. The synthesis of radiosubstituted analogs of this compound allows for non-invasive tracking and quantification in metabolic studies. nih.gov

Preparation of [¹²⁵I]-Radiolabeled Derivatives

Iodine-125 ([¹²⁵I]) is a commonly used radionuclide for labeling organic molecules due to its convenient half-life and detectable gamma emissions. Several methods exist for the introduction of radioiodine into a target molecule.

One prominent method for preparing [¹²⁵I]-labeled analogs of this compound involves a destannylation reaction. nih.gov This procedure starts with the synthesis of a non-radioactive precursor containing a tributylstannyl group at the position intended for iodination. For example, a 9-[(propargyloxy)methyl]hypoxanthine analog was converted to a 5'-tributylstannyl intermediate. nih.gov This intermediate then reacts with [¹²⁵I]NaI in the presence of an oxidizing agent, which replaces the stannyl (B1234572) group with the radioactive iodine atom. nih.govresearchgate.net

A more general and widely used technique for radioiodination is the chloramine-T method. nih.gov In this approach, the non-iodinated precursor is mixed with [¹²⁵I]NaI, and chloramine-T is added as an oxidizing agent. This process generates an electrophilic form of iodine that readily substitutes onto activated aromatic rings or other suitable positions on the molecule. nih.gov This method is valued for its simplicity and effectiveness at producing radiolabeled compounds with high radiochemical purity after purification by techniques like HPLC. nih.gov

Table 2: Synthesis of [¹²⁵I]-Radiolabeled Porphyrin Derivatives via Chloramine-T Method

| Compound | Precursor | Reaction Time | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]3 | 2 | 15 min | 36 | >99 | nih.gov |

Applications of Radiolabeled Analogs in Metabolic Tracking

The primary application of radiolabeled this compound analogs is to serve as metabolic markers or tracers. nih.govresearchgate.net Once introduced into a biological system, such as a cell culture or an animal model, the distribution and transformation of these compounds can be monitored by detecting the emitted radiation.

For example, [¹²⁵I]-labeled analogs of 9-substituted hypoxanthine have been specifically prepared to function as potential metabolic markers. nih.gov Biodistribution studies in mice using such compounds can reveal how they are absorbed, distributed to various tissues, metabolized, and eventually excreted. nih.gov Data from these experiments can indicate, for instance, that a compound is readily deiodinated in vivo, suggesting it may be a substrate for specific enzymes involved in purine metabolism. nih.gov Another application is the use of radiolabeled purines, such as [³H]hypoxanthine, in metabolic assays to quantify cellular processes like DNA synthesis, which is a key indicator of cell proliferation. parahostdis.org The pattern of methylated purines found in urine is also used as an indicator for the background of DNA methylation and to study pathologies related to purine metabolism. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is pivotal for sustainable chemical production. rroij.com Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to purine synthesis include the use of safer solvents, atom-efficient reactions, and catalysis. nih.govhuarenscience.com

In the context of nucleoside and purine synthesis, traditional methods often rely on hazardous solvents and multi-step processes that generate significant waste. Green chemistry seeks to address these shortcomings by:

Promoting Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product, thereby reducing waste. acs.org

Utilizing Safer Solvents: There is a concerted effort to replace hazardous solvents with greener alternatives such as water or bio-derived solvents, which reduce environmental impact and operational hazards. huarenscience.com

Employing Catalysis: The use of catalytic reagents, especially those based on earth-abundant metals, is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which minimizes waste. huarenscience.comacs.org

Adopting Renewable Feedstocks: Research is exploring the use of bio-based starting materials to reduce dependence on finite petrochemical resources. huarenscience.com

While specific studies detailing a fully "green" synthesis of this compound are emerging, the principles of green chemistry provide a clear framework for future synthetic design. rroij.com The development of sustainable synthetic pathways for methionine and its analogues, for example, highlights the potential for replacing petroleum-based feedstocks and toxic reagents in the production of complex biomolecules. rsc.org Applying these concepts to purine synthesis is an active area of research aimed at making the production of compounds like this compound more environmentally benign.

Synthetic Routes to this compound N-Oxides and Hydroxy Derivatives

The synthesis of N-oxides and hydroxy derivatives of purines represents a significant area of study, providing access to compounds with unique chemical properties. The 7-N-oxides of purines, including hypoxanthine, have been a particular focus. clockss.org

A key intermediate, hypoxanthine 7-N-oxide, can be synthesized and subsequently used to produce various methylated derivatives. When hypoxanthine 7-N-oxide is methylated with dimethyl sulfate (B86663) in a basic aqueous solution, a mixture of products is obtained. In contrast, methylation with methyl iodide (MeI) in dimethylacetamide (DMAc) leads to a different product profile, which upon hydrogenolysis can yield this compound. clockss.org

The reaction of hypoxanthine 7-N-oxide with MeI in DMAc, followed by removal of the iodide ion and subsequent hydrogenolysis with a Raney Nickel catalyst, results in the formation of this compound (39). clockss.org This multi-step route provides a viable pathway to this specific N-oxide-derived product.

Table 1: Products from the Methylation of Hypoxanthine 7-N-Oxide

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Dimethyl sulfate / NaOH | 7-methoxyhypoxanthine (35) | 28% | clockss.org |

| Dimethyl sulfate / NaOH | 7-methoxy-1-methylhypoxanthine (36) | 7% | clockss.org |

| Dimethyl sulfate / NaOH | 7-methoxy-3-methylhypoxanthine (37) | 3% | clockss.org |

Data derived from a study on the chemistry and synthesis of purine 7-N-oxides. clockss.org

These synthetic strategies are crucial for exploring the chemical space of purine derivatives and for creating precursors for further chemical modifications.

Preparation of Acyclonucleoside Analogues of Hypoxanthine and this compound

Acyclonucleoside analogues, which lack a cyclic sugar moiety, are an important class of compounds, often investigated for their potential biological activities. The synthesis of such analogues based on the hypoxanthine scaffold has been successfully demonstrated.

One prominent method involves the preparation of 9-[(propargyloxy)methyl]hypoxanthine. This synthesis starts from 6-chloropurine, which is reacted to introduce the (propargyloxy)methyl side chain at the N9 position. The resulting 9-[(propargyloxy)methyl]-6-chloropurine is then converted to the corresponding hypoxanthine analogue. nih.gov Another example is the synthesis of N9-[(TBDMS-O-ethoxy)-methyl]-hypoxanthine. researchgate.net

The general synthetic approach for these acyclic analogues can be summarized as follows:

Alkylation of a suitable purine precursor (e.g., 6-chloropurine) at the N9 position with a side-chain-bearing reagent.

Conversion of the purine base to hypoxanthine, if necessary. For instance, a 6-chloro group can be hydrolyzed to the 6-oxo function of hypoxanthine.

A specific synthesis described the preparation of 9-[(propargyloxy)methyl]hypoxanthine (12) from 9-[(propargyloxy)methyl]adenine (5). nih.govacs.org These methods provide a versatile platform for creating a variety of hypoxanthine-based acyclonucleoside analogues by modifying the structure of the acyclic side chain.

Table 2: Examples of Synthesized Acyclonucleoside Analogues of Hypoxanthine

| Compound Name | Precursor | Key Reagents | Reference |

|---|---|---|---|

| 9-[(propargyloxy)methyl]hypoxanthine | 9-[(propargyloxy)methyl]adenine | NaNO₂, Acetic Acid | nih.govacs.org |

Post-Synthetic Modification of Purine Endocyclic Nitrogen Atoms in Oligomers involving N1-substituted Hypoxanthines, including N1-methylhypoxanthine

Site-specific modification of nucleic acids is a powerful tool for studying DNA structure and function. A post-synthetic modification approach has been developed to introduce substitutions at the N1 position of hypoxanthine within DNA oligomers. nih.govnih.gov

This strategy involves three main stages:

Monomer Synthesis: A phosphoramidite (B1245037) monomer of a precursor, N1-(2,4-dinitrophenyl)-2'-deoxyinosine, is prepared from 2'-deoxyinosine (B131508) in a four-step synthesis. nih.govnih.gov The 2,4-dinitrophenyl group acts as a versatile leaving group.

Oligomer Synthesis: The modified phosphoramidite monomer is incorporated into a DNA oligomer at a specific site using a standard automated DNA synthesizer. nih.govresearchgate.net

Post-Synthetic Conversion: After the oligomer is synthesized and purified, the N1-(2,4-dinitrophenyl)-hypoxanthine base is treated with a suitable nucleophilic agent. This displaces the 2,4-dinitrophenyl group and installs the desired substituent at the N1 position. nih.govnih.gov

Using this method, oligomers containing various N1-substituted hypoxanthines have been successfully prepared, including N1-methylhypoxanthine, N1-(2-aminoethyl)-hypoxanthine, and N1-15N-hypoxanthine. nih.govnih.gov

Research findings indicate that the resulting modified oligomers exhibit altered properties. Melting curve studies revealed that an oligomer containing N1-methylhypoxanthine showed reduced thermal stability and did not have a specific pairing preference for either cytosine or thymine. nih.govnih.gov This methodology provides access to rare base-modified oligomers, which are valuable tools for biological and structural investigations. nih.gov

Theoretical and Computational Studies of 9 Methylhypoxanthine

Quantum Chemical Calculations of Electronic States and Photophysics

Advanced computational methods have been instrumental in understanding the intricate details of 9-MHPX's excited-state dynamics.

Ab initio Surface-Hopping Dynamics Calculations

Ab initio surface-hopping dynamics simulations have been employed to investigate the ultrafast non-adiabatic decay of 9-methylhypoxanthine (B56642) in both the gas phase and aqueous solution. researchgate.netnih.gov These calculations track the trajectory of the molecule as it moves between different electronic potential energy surfaces after being excited by UV light. aip.org This approach allows for the direct simulation of the deactivation process, providing insights into the timescales and mechanisms of internal conversion. researchgate.netnih.gov For instance, upon photoexcitation, 9-MHPX is promoted to the bright excited singlet S1 state, from which it can undergo a very rapid non-radiative decay back to the ground S0 state. nih.gov

Complete Active Space Self-Consistent-Field (CASSCF) and Complete Active Space Second-Order Perturbation Theory (CASPT2) Analyses

The electronic singlet states of 9-MHPX have been explored in detail using the Complete Active Space Self-Consistent-Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) for more accurate energy calculations. tandfonline.comfigshare.comresearchgate.net These high-level multireference methods are crucial for correctly describing the electronic structure of excited states, especially in regions where different electronic states are close in energy. tandfonline.comfigshare.comrsc.org

At the CASPT2 level, several bright ππ* transitions have been calculated for 9-MHPX. tandfonline.comfigshare.com These theoretical predictions show good agreement with experimental absorption spectra in the vapor phase. tandfonline.comfigshare.com The table below summarizes the calculated and experimental absorption peaks.

| Transition | Calculated Energy (eV) tandfonline.comfigshare.com | Experimental Energy (eV) tandfonline.comfigshare.com |

| ππ | 4.47 | 4.41 |

| ππ | 5.35 | 5.19 |

| ππ | 5.97 | 6.05 |

| ππ | 6.30 | 6.42 |

| Weak ππ* | 5.69 | Not Observed |

A relatively weak ππ* transition calculated at 5.69 eV, while not observed in the vapor phase of 9-MHPX, is consistent with circular dichroism measurements of a related hypoxanthine (B114508) derivative, deoxyinosine 5'-phosphate. tandfonline.comfigshare.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has also been utilized to simulate the absorption spectra of 9-MHPX in aqueous solution. researchgate.netnih.gov By incorporating a polarizable continuum model (PCM), these calculations can account for the effect of the solvent on the electronic transitions. researchgate.netnih.gov Studies have shown that TD-DFT calculations, specifically using the B3LYP and X3LYP functionals, can reproduce experimental findings with an accuracy of about 0.20 eV. researchgate.netnih.gov The predicted absorption peak with the strongest oscillator strength is found at 6.30 eV, which aligns well with the experimental peak observed around 6.20 eV. researchgate.net Another computed state at 5.13 eV with an oscillator strength of 0.20 corresponds to the experimental finding of 4.98 eV. researchgate.net

Analysis of Conical Intersections and Internal Conversion Pathways

The mechanism of ultrafast deactivation in 9-MHPX involves conical intersections, which are points on the potential energy surface where two electronic states become degenerate. tandfonline.comfigshare.comcore.ac.uk These intersections act as efficient funnels for the molecule to transition from an excited electronic state back to the ground state. core.ac.uk For 9-MHPX, the conical intersections between the optically bright excited S1 state and the ground S0 state have been optimized using the two-root state-averaged SA-2-CASSCF approach. tandfonline.comfigshare.comresearchgate.net

These computational studies have identified four distinct types of S1/S0 conical intersections for 9-MHPX. tandfonline.comfigshare.comresearchgate.net These different intersections correspond to four primary internal conversion pathways, and dynamics simulations indicate that all of these pathways have comparable timescales. tandfonline.comfigshare.com The existence of these efficient deactivation channels is a key factor in the photostability of 9-MHPX. escholarship.org

Molecular Dynamics Simulations in Aqueous and Gas Phases

To understand the influence of the environment on the photodynamics of 9-MHPX, molecular dynamics simulations have been performed in both the gas phase and in aqueous solution.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Solvent Effects

A combined quantum mechanical/molecular mechanical (QM/MM) approach has been used to investigate the photoinduced decay of 9-MHPX in an aqueous environment. researchgate.netnih.govrsc.org In these simulations, the 9-MHPX molecule is treated with a high level of quantum mechanical theory, while the surrounding water molecules are described using a more computationally efficient molecular mechanics force field. mpg.de This method allows for the explicit inclusion of solvent effects on the photodynamical behavior. nih.gov

QM/MM molecular dynamics simulations have revealed that the lifetime of the S1 excited state of 9-MHPX is slightly longer in aqueous solution (115.6 fs) compared to the gas phase (88.8 fs). nih.gov This suggests that the solvent has a relatively minor influence on the excited-state lifetime of 9-MHPX. nih.gov This behavior is notably different from its parent compound, the keto-N9H tautomer of hypoxanthine, where the excited-state lifetime is significantly prolonged in water. nih.gov The difference in the photodynamical behavior between 9-MHPX and its parent compound is attributed to their different hydrogen-bonding environments in aqueous solution. nih.govrsc.org

| Compound | Phase | S1 Lifetime (fs) |

| This compound | Gas | 88.8 nih.gov |

| This compound | Aqueous | 115.6 nih.gov |

| Hypoxanthine (keto-N9H) | Gas | 85.5 researchgate.net |

| Hypoxanthine (keto-N9H) | Aqueous | Significantly longer than gas phase nih.gov |

Investigation of Hydrogen Bonding Networks and Photodynamical Properties

The environment surrounding a molecule, particularly the network of hydrogen bonds, can significantly alter its behavior upon light absorption. For purine (B94841) analogues like this compound, computational studies using hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been instrumental in understanding these interactions. QM/MM-based molecular dynamics (MD) simulations show that different tautomers of hypoxanthine, the parent compound of this compound, form distinct hydrogen bonding networks with surrounding water molecules. researchgate.net These differing networks have a remarkable influence on the photodynamical properties of the molecules. researchgate.net

Specifically, the solvent environment affects the formation of conical intersections, which are crucial for the non-radiative decay of the molecule from its excited state back to the ground state. researchgate.net This, in turn, changes the lifetimes of the excited states. researchgate.net For instance, in studies on hypoxanthine tautomers, the presence of specific hydrogen bonds in the solvated molecule was found to facilitate a faster decay from the first excited state (S1) to the ground state (S0). researchgate.net These findings highlight the critical role of the local hydrogen-bonding environment in dictating the photophysical pathways of this compound. researchgate.net

Force Field Development and Validation for this compound in Nucleic Acid Systems

Classical force fields (FFs) are essential tools for simulating large biomolecular systems, but their accuracy depends on the quality of their underlying parameters. aip.org The development of non-empirical force fields, derived from high-level quantum mechanical calculations, represents a significant advancement in the field. nih.gov

A novel, non-empirical ab initio intermolecular force field, named NICE-FF, has been developed for nucleic acids and related molecules. aip.orgnih.gov This force field utilizes a buffered 14-7 potential form and is parameterized based on dimer interaction energies calculated from first principles. aip.org The development framework is fully automated, handling everything from computational grid generation to machine learning (ML) assisted parameter fitting. nih.gov

In the extension of this force field beyond standard DNA bases, this compound served as a key molecule. aip.orgdntb.gov.ua Interaction energy (IE) datasets for this compound were used to introduce and parameterize three new atom types into the NICE-FF, thereby expanding its applicability to a wider range of nucleic acid analogues. aip.orgnih.govdntb.gov.ua

The foundation of the NICE-FF's accuracy lies in the high-quality quantum mechanical data used for its parametrization. nih.gov The intermolecular force field was developed based on dimer interaction energies calculated at the spin component scaled-MI-second order Møller–Plesset perturbation theory (SCS-MI-MP2) level, which provides a reliable description of non-covalent interactions. aip.orgnih.govdntb.gov.ua

For the ML-assisted parametrization process, a substantial dataset of approximately 18,000 dimer geometries with negative (attractive) interaction energies was utilized. aip.orgnih.gov This extensive training set allowed for a robust fitting of the force field parameters. The resulting NICE-FF demonstrated excellent performance, achieving a mean square deviation of about 0.46 kcal/mol when compared to the ab initio reference energies. aip.orgnih.gov This level of accuracy indicates that the force field can consistently reproduce the interaction energies of the high-level quantum mechanical method it was trained on. aip.org

| Parameter | Description | Reference |

|---|---|---|

| Force Field Name | NICE-FF (Non-Empirical ab initio Intermolecular Force Field) | aip.orgnih.gov |

| QM Calculation Level | Spin component scaled-MI-second order Møller–Plesset perturbation theory (SCS-MI-MP2) | nih.gov |

| Role of this compound | Used to add and parameterize three new atom types for nucleic acid systems | aip.orgdntb.gov.ua |

| Dataset Size | ~18,000 dimer geometries | aip.orgnih.gov |

| Parametrization Error (MSD) | ~0.46 kcal/mol | nih.gov |

Non-Empirical ab initio Intermolecular Force Field (NICE-FF) Parametrization

Computational Prediction of Tautomeric Equilibria and Spectroscopic Properties

Tautomerism, the migration of a hydrogen atom, is a key feature of many heterocyclic molecules, including this compound. Computational chemistry provides powerful methods to predict the relative stability of different tautomers and their characteristic spectroscopic signatures.

Density Functional Theory (DFT) has been successfully employed to study the tautomeric forms of this compound. doi.org Specifically, the B3LYP hybrid functional combined with the 6-31++G(d,p) basis set was used to optimize the geometries of the different isomers and calculate their harmonic vibrational frequencies and infrared (IR) intensities. doi.org

These theoretical calculations are crucial for interpreting experimental data. doi.org In studies using matrix isolation Fourier transform infrared (FTIR) spectroscopy, the theoretically predicted spectra for the various tautomers were compared directly with the experimental spectra. doi.org This comparison allowed for the confident identification of the specific tautomeric forms (substrates) and their photochemical products present in the low-temperature argon matrix. doi.org The calculated vibrational wavenumbers are typically scaled by a constant factor (e.g., 0.98) to correct for systematic errors such as anharmonicity. doi.org

The primary tautomeric equilibrium in this compound is between its oxo and hydroxy forms. doi.org Experimental studies have shown that the oxo tautomeric form is the dominant species when isolated in a low-temperature argon matrix. doi.org However, a small population of the hydroxy tautomer can also be detected even before any irradiation. doi.org

Upon exposure to ultraviolet (UV) light (with wavelengths greater than 230 nm or 270 nm), a phototautomeric reaction occurs. doi.org This photoreaction involves an intramolecular proton transfer that converts the more stable oxo form into the corresponding hydroxy tautomer. doi.orgifpan.edu.pl This process allows for the generation and spectroscopic study of the less stable hydroxy form. doi.org The transformation is not always total, suggesting the possibility of a photostationary state where a reverse hydroxy → oxo photoreaction also occurs, a phenomenon that has been experimentally confirmed in model systems. doi.org Alongside the oxo → hydroxy phototautomerism, the formation of minor photoproducts, such as open-ring conjugated ketenes, has also been observed. ifpan.edu.plpdfroom.com

| Aspect | Finding/Methodology | Reference |

|---|---|---|

| Computational Method | DFT(B3LYP)/6-31++G(d,p) | doi.org |

| Dominant Tautomer (Pre-UV) | Oxo form | doi.org |

| Photochemical Reaction | UV (λ > 230 nm) induced oxo → hydroxy proton transfer | doi.orgifpan.edu.pl |

| Minor Photoproducts | Generation of conjugated ketenes | ifpan.edu.plpdfroom.com |

| Identification Method | Comparison of experimental FTIR spectra with theoretically predicted spectra | doi.org |

Density Functional Theory (DFT) for Tautomer Stability and Vibrational Spectra

Computational Studies of pKa Values for this compound and Related Nucleobases

The determination of the acidity constants (pKa values) of nucleobases and their analogues is crucial for understanding their chemical behavior and biological function. Computational chemistry offers powerful tools to predict these values, providing insights that complement experimental data. Various studies have employed theoretical methods to calculate the pKa of this compound and related purine derivatives.

An efficient computational method for predicting the site-specific and global pKa of DNA nucleobases involves the use of B3LYP density functional theory (DFT), IEF-PCM solvation modeling with a modified UFF cavity, and Boltzmann weighting of relevant tautomers. wayne.edu This approach has been successfully applied to predict the pKa values for several modified nucleobases, including this compound. wayne.edu For instance, the predicted pKa values for 9-methylguanine, 9-methyladenine, and this compound were found to be within 0.6-1.5 units of the experimental values. wayne.edu

Another approach utilizes a hybrid implicit-explicit solvation system with the B3LYP density functional and the 6-31+G(d,p) basis set. nih.gov This method has been used to expand the list of computationally determined pKa values for nucleobases with aza and deaza modifications. To minimize systematic errors arising from the combination of theoretical methods, a linear adjustment factor is often derived by comparing the theoretical results with known experimental pKa values for both purine and pyrimidine (B1678525) datasets. nih.gov

Furthermore, the acid-base properties of this compound (9MeHx) have been quantitatively evaluated in the context of its coordination with metal ions like Platinum(II) (Pt²+). acs.org The acidity constants of the complexes are calculated by fitting procedures using ¹H NMR shift data measured in aqueous solution (D₂O) at various pH levels. acs.org These studies reveal that the coordination of a metal ion significantly influences the pKa values of the nucleobase. For example, when Pt²+ is coordinated at the N7 position of 9MeHx, the (N1)H site is acidified due to charge repulsion. acs.org

Table 1: Summary of Computational Methods for pKa Calculation

| Method/Approach | Key Features | Application Example | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP functional, IEF-PCM solvation model, Boltzmann weighting of tautomers. | Prediction of pKa for this compound within 0.6-1.5 units of experimental data. | wayne.edu |

| Hybrid Solvation Model | B3LYP functional, 6-31+G(d,p) basis set, combined implicit-explicit solvation. | Determination of pKa for a series of aza- and deaza-modified nucleobases. | nih.gov |

| ¹H NMR Data Fitting | Curve-fitting procedures applied to pH-dependent ¹H NMR chemical shift data. | Quantitative evaluation of acidity constants for 9MeHx and its Pt²+ complexes. | acs.org |

Anion-π Interactions in Derivatives of this compound

Anion-π interactions are noncovalent forces between an anion and the electron-deficient face of a π-system. These interactions are significant in molecular recognition, catalysis, and biological systems. Purine bases like hypoxanthine are electron-deficient aromatic systems, making them suitable candidates for engaging in favorable interactions with anions. researchgate.net

High-level ab initio theoretical studies have been conducted to investigate anion-π interactions involving this compound and other related adenine (B156593) derivatives. researchgate.netfigshare.com These computational studies demonstrate that compounds like this compound can interact favorably with anions. researchgate.net The interaction often involves the six-membered ring of the purine system. researchgate.net

Research has also combined crystallographic and theoretical approaches to study these interactions in more complex systems. researchgate.net For example, the solid-state characterization of an outer-sphere complex of protonated N9,N9'-trimethylene-bishypoxanthine with a zinc tetrachloride anion revealed the presence of significant anion-π interactions. The experimental observations in the solid state were in strong agreement with the results from high-level theoretical calculations. researchgate.net The coexistence of π-π stacking and anion-π bonding can lead to cooperative effects, where the interaction with the anion is stronger than in the isolated monomer. researchgate.net The stabilization energies for these types of interactions can be substantial, reaching up to 90 kcal/mol in some cases, highlighting their importance in molecular architecture. nsf.gov

Table 2: Investigated Systems Exhibiting Anion-π Interactions

| Derivative of this compound | Interacting Anion | Method of Study | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Generic Anion | High-level ab initio calculations | Confirmed favorable interaction between the anion and the electron-deficient π-system. | researchgate.netfigshare.com |

| Protonated N9,N9'-trimethylene-bishypoxanthine | Zinc tetrachloride [ZnCl₄]²⁻ | X-ray Crystallography and Theoretical Calculations | Solid-state evidence of anion-π interactions, supported by computational results. | researchgate.net |

Spectroscopic and Structural Elucidation of 9 Methylhypoxanthine and Its Metal Complexes

Advanced NMR Spectroscopy for Structural and Binding Mode Analysis

NMR spectroscopy stands as a powerful tool for elucidating the structures of molecules in solution. For 9-methylhypoxanthine (B56642) and its metal complexes, both proton (¹H) and platinum (¹⁹⁵Pt) NMR have been instrumental in understanding their dynamic behavior and binding preferences.

Proton NMR studies have been crucial in determining how this compound coordinates with metal ions under varying pH conditions. The chemical shifts of the H2 and H8 protons on the purine (B94841) ring are particularly sensitive to the coordination environment.

In studies with the [Cp*Rh(H₂O)₃]²⁺ complex, the pH of the solution profoundly influences the resulting structure. osti.govresearchgate.netacs.orgresearchgate.net At a pD between 2.45 and 5.13, the downfield shifts of both H8 (Δδ = 0.44 ppm) and H2 (Δδ = 0.17 ppm) protons compared to the free ligand are consistent with exclusive N7 binding. osti.gov As the pD is raised to 6.45, a significant change is observed, indicating the formation of a cyclic trimer. osti.gov At an even higher pD of 10.50, new signals with upfield shifts for H8 and H2 suggest the formation of a µ-hydroxy-bridged dimer. osti.gov

The formation of these different species is dictated by the protonation state of the this compound ligand, which is in turn dependent on the pH. The pKa of the N1-H proton is a key factor in determining the final structure of the complex. researchgate.netacs.org For instance, the deprotonation of N1 at higher pH values facilitates the formation of the dimer. osti.gov

The table below summarizes the observed ¹H NMR chemical shift changes for the H2 and H8 protons of this compound upon complexation with [Cp*Rh(H₂O)₃]²⁺ at different pD values.

| pD Range | Predominant Species | H2 Chemical Shift Change (Δδ) | H8 Chemical Shift Change (Δδ) | Binding Mode |

| 2.45 - 5.13 | Monomer | +0.17 ppm | +0.44 ppm | N7 |

| 6.45 | Cyclic Trimer | -0.48 ppm | +0.35 ppm | N1, N7, O6 bridging |

| 10.50 | Dimer | Upfield shift | Upfield shift | N1 |

¹⁹⁵Pt NMR spectroscopy is a highly sensitive method for characterizing platinum complexes. The chemical shift of the ¹⁹⁵Pt nucleus provides valuable information about the coordination sphere of the platinum atom. researchgate.netresearchgate.net For complexes of this compound, ¹⁹⁵Pt NMR has been used to identify the products of reactions and to study the nature of the platinum-ligand bond. researchgate.net

The chemical shifts are sensitive to the nature of the ligands, the coordination geometry, and even conformational changes. researchgate.netmdpi.com For instance, in platinum(II) complexes with this compound, the ¹⁹⁵Pt chemical shift can distinguish between N1 and N7 coordination. rsc.org Theoretical calculations have been employed to predict and rationalize the observed ¹⁹⁵Pt NMR chemical shifts, providing a deeper understanding of the electronic structure of these complexes. researchgate.netrsc.org The combination of experimental ¹⁹⁵Pt NMR data with computational models offers a powerful approach to characterizing these important bioinorganic systems. mdpi.com

Proton (¹H) NMR Studies of Metal Complexation and pH Profiles

X-ray Crystallography of this compound Metal Complexes

X-ray crystallography provides definitive, solid-state structural information, revealing the precise arrangement of atoms in a crystal. This technique has been indispensable in characterizing the various bonding modes and supramolecular assemblies of this compound metal complexes.

X-ray diffraction studies have confirmed the diverse coordination behavior of this compound. Depending on the metal ion, reaction conditions, and the protonation state of the ligand, coordination can occur through the N1, N7, or O6 atoms, and in some cases, a combination of these.

For example, the crystal structure of a platinum(II) complex, [Pt(dmba)(PPh₃)(9-mhypH-N7)]ClO₄, clearly shows coordination of the platinum to the N7 position of the neutral this compound ligand. rsc.org In contrast, the deprotonated ligand in [Pt(dmba)(PPh₃)(9-mhyp-N1)] coordinates to the platinum center through the N1 position. rsc.org This represents the first structurally authenticated case of N1 coordination of this compound to platinum. rsc.org

In rhodium complexes, such as the cyclic trimer formed at pH 6.1, the this compound ligand acts as a bridging ligand, coordinating to one rhodium center through the N1 position and to another through the N7 and O6 atoms. researchgate.netacs.org The C6-O6 bond distance in this complex suggests significant multiple bond character remains. osti.gov In the dimeric rhodium complex formed at higher pH, the ligand binds exclusively through the N1 position. osti.gov

The table below provides a summary of the bonding modes of this compound observed in different metal complexes as determined by X-ray crystallography.

| Metal Complex | pH/Conditions | Bonding Mode(s) |

| [Pt(dmba)(PPh₃)(9-mhypH-N7)]ClO₄ | Neutral | N7 |

| [Pt(dmba)(PPh₃)(9-mhyp-N1)] | Basic | N1 |

| [CpRh(µ-η¹(N1):η²(O6, N7)-9-methylhypoxanthyl)]₃³⁺ | pH 6.1 | N1, N7, O6 |

| [(CpRh)(η¹(N1)-9-methylhypoxanthinyl)(µ-OH)]₂ | pH 10.2 | N1 |

| Dichloro(this compound)mercury(II) | - | - |

| Bis(this compound)silver(I) perchlorate (B79767) monohydrate | - | - |

X-ray crystallography has been instrumental in confirming the formation of fascinating supramolecular structures, such as cyclic trimers and dimers. The reaction of CpRh(H₂O)₃₂ with this compound at a pH of 6.1 leads to the formation of a cyclic trimer, [CpRh(µ₂-η¹(N1):η²(N7,O6)-9-MH)]₃(OTf)₃. researchgate.netacs.org The structure of this trimer reveals a triangular arrangement of three rhodium atoms, with each pair bridged by a this compound ligand. osti.gov This creates a dome-like cavity with the three methyl groups of the hypoxanthine (B114508) ligands pointing towards the bottom. osti.gov

At a higher pH of 10.2, a different structure is formed: a µ-hydroxy-bridged dimer, trans-[Cp*Rh(η¹(N1)-9-MH)(µ-OH)]₂(OTf)₂. researchgate.netacs.org The X-ray structure of this dimer shows two rhodium centers bridged by two hydroxide (B78521) ligands, with each rhodium also coordinated to a this compound ligand through the N1 position. osti.gov An interesting feature of this structure is the intramolecular hydrogen bonding between the bridging hydroxyl groups and the O6 oxygen of the this compound ligand. osti.gov

The formation of these different aggregates is a clear demonstration of how pH can be used to control the self-assembly of metal-nucleobase complexes into distinct and complex architectures.

Characterization of Bonding Modes (e.g., N1, N7, O6)

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

Matrix isolation FTIR spectroscopy is a technique used to study the vibrational properties of individual molecules (monomers) trapped in an inert solid matrix, such as argon, at very low temperatures. This method allows for the detailed investigation of molecular structure and photochemical reactions.

Studies on this compound using this technique have shown that in a freshly deposited argon matrix, the compound exists predominantly in its oxo tautomeric form. nih.govdoi.orgresearchgate.net However, a small amount of the hydroxy tautomer was also detected even before any irradiation. nih.govdoi.orgresearchgate.net

Upon irradiation with UV light (λ > 230 nm or λ > 270 nm), a proton transfer photoreaction occurs, converting the oxo form of this compound into its corresponding hydroxy tautomer. nih.govdoi.orgresearchgate.net This transformation can be monitored by observing the changes in the FTIR spectrum, specifically the appearance of bands corresponding to the O-H stretching vibrations of the newly formed hydroxy group. The identification of the oxo and hydroxy tautomers was confirmed by comparing the experimental IR spectra with those predicted by theoretical calculations (DFT(B3LYP)/6-31++G(d,p)). nih.govdoi.org This research highlights the photochemical reactivity of this compound at the molecular level. acs.org

Study of UV-Induced Tautomeric Transformations

When monomers of this compound are isolated in low-temperature argon matrices, the oxo tautomer is the dominant form present. researchgate.netnih.govdoi.org However, even before any UV exposure, a minor population of the hydroxy tautomer can be detected. researchgate.netnih.govdoi.org

Upon irradiation with UV light at wavelengths greater than 230 nm or 270 nm, a distinct proton transfer photoreaction occurs. researchgate.netnih.govdoi.org This reaction converts the initially predominant oxo form of this compound into its corresponding hydroxy tautomer. researchgate.netnih.govdoi.org This transformation has been identified by comparing the experimental IR spectra of the photoproducts with spectra predicted through theoretical calculations, specifically at the DFT(B3LYP)/6-31++G(d,p) level. nih.gov For comparison, studies on the model compound 4(3H)-pyrimidinone have demonstrated that this UV-induced oxo-to-hydroxy transformation is photoreversible. researchgate.netnih.gov

Identification of Rare Tautomers and Photoproducts

The primary rare tautomer identified following UV irradiation is the hydroxy form of this compound. researchgate.netnih.govdoi.org The dominant species in a freshly deposited argon matrix is the oxo form, but UV light prompts the conversion to the less stable hydroxy tautomer. researchgate.netnih.gov

In addition to the generation of the hydroxy tautomer, the UV-induced photochemical process also results in the formation of minor photoproducts. researchgate.netnih.govdoi.org Spectroscopic evidence has confirmed the generation of conjugated ketenes as a result of the irradiation. researchgate.netnih.govdoi.org The identification of both the hydroxy tautomers (the main photoproduct) and the ketenes (minor photoproducts) was achieved by aligning experimental infrared spectra with theoretically predicted spectra. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) has been a crucial tool for investigating the non-covalent aggregation of this compound in the gas phase, revealing its capacity to form multimeric structures, particularly when influenced by metal cations.

Circular Dichroism Measurements for Electronic Transition Analysis

Theoretical calculations have been extensively used to understand the electronic transitions of this compound, with results often compared to experimental absorption spectra. aip.orgresearchgate.net These computational studies provide insight into the nature and energy of the excited states.

Complete active space second-order perturbation theory (CASPT2) calculations have identified four bright ππ* transitions for this compound in the vapor phase at calculated energies of 4.47, 5.35, 5.97, and 6.30 eV. researchgate.nettandfonline.comfigshare.com These theoretical values correspond well with experimental absorption peaks. researchgate.nettandfonline.comfigshare.com

Furthermore, these theoretical models have predicted a relatively weak ππ* transition at 5.69 eV. researchgate.nettandfonline.comfigshare.com While this specific transition is not observed in the vapor phase absorption spectrum of this compound itself, its calculated energy aligns with circular dichroism (CD) measurements of a structurally related compound, deoxyinosine 5'-phosphate, which show a transition near 5.51 eV. researchgate.nettandfonline.comfigshare.com This correlation suggests that CD spectroscopy can be a sensitive technique for detecting electronic transitions that may be weak or unresolved in standard absorption spectra, providing a more complete picture of the molecule's electronic structure.

Interactions of 9 Methylhypoxanthine with Metal Ions and Biomolecules

Coordination Chemistry of 9-Methylhypoxanthine (B56642) with Transition Metals

This compound offers several potential binding sites for metal ions, primarily the N1, N3, N7, and O6 atoms. The preferred coordination site is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Platinum complexes, particularly those of Pt(II), are of significant interest due to their application in anticancer therapy. The coordination of this compound with platinum moieties like cis-(NH3)2Pt(II) and (dien)Pt(II) (where dien is diethylenetriamine) has been extensively studied. nih.govacs.orgacs.org

DFT-based calculations predict that for the neutral this compound ligand, the N7 position is the most favorable coordination site for Pt(II), both kinetically and thermodynamically. rsc.org Experimental studies confirm this, showing that Pt(II) binding to the N7 position of this compound is a common motif. pnas.org For instance, the complex trans-[(CH3NH2)2Pt(1-MeC)(9-MeHxH)]X2 features Pt(II) coordinated to the N7 position of the this compound (9-MeHxH) ligand. pnas.orgpnas.org

However, coordination can also occur at the N1 position, especially upon deprotonation of the ligand. The complex [Pt(dmba)(PPh3)(9-mhyp-N1)] represents the first structurally confirmed example of N1 coordination of this compound to platinum. rsc.org The synthesis of such N1-coordinated complexes is typically achieved by reacting a chloro platinum complex with this compound in the presence of a base. rsc.org

Reactions involving Platinum(IV) amine compounds with this compound, particularly at elevated temperatures, can yield both Pt(II) and Pt(IV) amine adducts. nih.gov

Similar to platinum(II), palladium(II) complexes with this compound have been synthesized and characterized. Theoretical calculations suggest that while N7 is the preferred binding site for the neutral ligand, the N1 position becomes the favored site upon deprotonation of the this compound anion (9-mhyp⁻). rsc.org

The reaction of a hydroxopalladium complex, [Pd(dmba)(μ-OH)]2, with triphenylphosphine (B44618) (PPh3) and this compound leads to the formation of the mononuclear palladium complex [Pd(dmba)(PPh3)(9-mhyp-N1)], where the deprotonated ligand coordinates through the N1 position. rsc.org This demonstrates that by controlling the reaction conditions, specifically by inducing deprotonation, N1-coordination can be selectively achieved with Palladium(II). rsc.org

Silver(I) ions form well-defined complexes with this compound. The crystal structure of bis(this compound)silver(I) perchlorate (B79767) monohydrate reveals a planar [(this compound)2Ag]+ cation. researchgate.net In this complex, the silver ion is linearly coordinated to the N7 atoms of two separate this compound ligands. researchgate.net The carbonyl oxygen (O6) atoms are not directly bonded to the silver ion but are involved in hydrogen bonding with a water molecule, which in turn links the cations into dimers. researchgate.net This structure serves as a model for the interaction between silver ions and polyinosinic acid (poly(I)) at low pH. researchgate.net

The interaction of organomercury(II) compounds, such as methylmercury(II), with nucleobases is pH-dependent. While specific studies on this compound are limited, research on similar molecules shows that organomercury compounds tend to bind to carboxylate groups at low pH and amino groups at higher pH. researchgate.net For purine (B94841) systems, the available nitrogen atoms are potential binding sites, and the selectivity would depend on the specific organomercury compound and the solution's pH.

Ruthenium(II) complexes show versatile coordination chemistry with purine derivatives. Studies on the binding of cis-[Ru(2,2'-bipyridine)2]2+ with this compound and 9-ethylguanine (B105967) have been reported. capes.gov.bracs.orgnih.gov The reactivity of various nucleobase binding sites towards Ru(II) at neutral pH generally follows the order G(N7) > T(N3) > C(N3) > A(N7), A(N1). nih.gov

For hypoxanthine (B114508) derivatives like this compound, which lack the 2-amino group of guanine (B1146940), steric hindrance is reduced, potentially influencing binding modes. Research on CpRh (a related group 9 metal complex) with this compound has shown that different binding modes can be achieved depending on the pH. researchgate.net At a pH of 6.1, a cyclic trimer, [CpRh(μ2-η1(N1):η2(N7,O6)-9-MH)]3(OTf)3, is formed. In this structure, the ligand bridges rhodium centers, coordinating through N1 to one metal and chelating another through N7 and O6. researchgate.net At a higher pH of 10.2, a μ-hydroxy dimer featuring N1-coordination, trans-[Cp*Rh(η1(N1)-9-MH)(μ-OH)]2(OTf)2, becomes the dominant species. researchgate.net These findings highlight the rich and pH-sensitive coordination chemistry of this compound with ruthenium and related metal centers.

Table 1: Coordination Modes of this compound with Transition Metals

| Metal Ion | Ligands/Conditions | Coordination Site(s) | Complex Example | Citation(s) |

|---|---|---|---|---|

| Platinum(II) | Neutral Ligand | N7 | trans-[(CH3NH2)2Pt(1-MeC)(9-MeHxH)]X2 | pnas.orgpnas.org |

| Platinum(II) | Basic Conditions | N1 | [Pt(dmba)(PPh3)(9-mhyp-N1)] | rsc.org |

| Palladium(II) | Basic Conditions | N1 | [Pd(dmba)(PPh3)(9-mhyp-N1)] | rsc.org |

| Silver(I) | Perchlorate salt | N7 | [(this compound)2Ag]+ | researchgate.net |

| Rhodium(III) | pH 6.1 | N1, N7, O6 (bridging) | [Cp*Rh(μ2-η1(N1):η2(N7,O6)-9-MH)]3(OTf)3 | researchgate.net |

Silver(I) and Organomercury(II) Complexes and Binding Selectivity

pH-Dependent Binding Studies and Speciation of Metal-9-Methylhypoxanthine Complexes

The pH of the solution is a critical factor that dictates the protonation state of this compound and, consequently, its coordination behavior and the speciation of its metal complexes. researchgate.netcsic.es The pKa value for the deprotonation of the N1-H group in free this compound is approximately 9.18 in H2O. pnas.org

As demonstrated with Cp*Rh complexes, the structure of the resulting metal-nucleobase assembly can be dramatically altered by changing the pH. researchgate.net At a pH of 6.1, which is well below the pKa of the N1-H proton, the neutral ligand participates in forming a complex cyclic trimer. researchgate.net However, at a pH of 10.2, which is above the pKa, the deprotonated this compound anion dictates the structure, leading to the formation of a μ-hydroxy dimer with a simpler N1-coordination mode. researchgate.net These pH-dependent reactions highlight the tunability of the metal-ligand interactions and the resulting molecular architecture. researchgate.net

Influence of Metal Coordination on Acid-Base Properties of this compound

The coordination of a positively charged metal ion, such as Pt(II), to a nitrogen atom of the purine ring significantly influences the acid-base properties of the remaining protonated sites. nih.govacs.orgnumberanalytics.com This effect is primarily due to charge repulsion.

When a Pt(II) moiety binds to the N7 position of this compound, it acts as a strong electron-withdrawing group, increasing the acidity of the proton at the N1 position. nih.govacs.org This is reflected in a substantial decrease in the pKa value. For example, in the complex trans-[(CH3NH2)2Pt(1-MeC)(9-MeHxH)]2+, the pKa for the N1-H proton of the coordinated this compound drops to 7.56 (in H2O), compared to 9.18 for the free ligand. pnas.org This acidification effect is of the expected magnitude for such complexes. pnas.org

Conversely, when Pt(II) coordinates to the deprotonated N1 site, it leads to an acidification of the N7 site, making it more difficult to protonate. nih.govacs.org Studies have shown that these acidifying effects are reciprocal and essentially identical in magnitude: Pt(II) at an N1 site acidifies the (N7)H+ unit to the same extent that Pt(II) at an N7 site acidifies the (N1)H site. acs.org This reciprocal acidification is a fundamental principle in the coordination chemistry of purine nucleobases. nih.govacs.org

Table 2: pKa Values of Free and Coordinated this compound

| Compound | Proton Site | pKa (in H₂O) | ΔpKa | Citation(s) |

|---|---|---|---|---|

| Free this compound | N1-H | 9.18 ± 0.07 | - | pnas.org |

Non-Covalent Interactions of this compound in Biological Systems

The biological activity and structural role of purine analogs like this compound are profoundly influenced by a variety of non-covalent interactions. These weak, transient forces, including hydrogen bonding, π-π stacking, hydrophobic effects, and cation–π interactions, are fundamental to molecular recognition, self-assembly, and the stabilization of macromolecular structures such as protein-DNA complexes. vscht.czmdpi.comnumberanalytics.com The specific nature of these interactions dictates the compound's behavior in diverse biological contexts.

Hydrogen Bonding Networks in Aqueous Solution

In an aqueous environment, this compound, like its parent compound hypoxanthine, engages in complex hydrogen bonding networks with surrounding water molecules. The keto tautomer of hypoxanthine possesses distinct hydrogen bond donor and acceptor sites that facilitate these interactions. rsc.org The methylation at the N9 position in this compound removes one potential hydrogen bond donor site (N9-H) compared to unsubstituted hypoxanthine, but key interaction sites remain. acs.org

Computational studies, such as those using Quantum Mechanics/Molecular Mechanics (QM/MM) methods, reveal that specific sites on the purine ring are prone to forming hydrogen bonds. rsc.org For instance, the N3 atom and the carbonyl oxygen (O6) are primary hydrogen bond acceptors, while the N1-H group is a primary donor. Ab initio calculations on related hypoxanthine tautomers show a hydrogen bond network forming between the N3 atom, the N9(H) group, and three water molecules, with a characteristic N3···H-O bond length of approximately 1.76 Å. rsc.org The presence of these hydrogen bonding networks is crucial for the solvation of the molecule and can significantly influence its photophysical properties and stability in biological fluids. rsc.orgaps.org The specific arrangement of these bonds can create ordered "water wires" and other microstructures in the immediate vicinity of the molecule. aps.org

Table 1: Potential Hydrogen Bonding Sites of this compound in Water

| Site on this compound | Role | Interacting Water Atom | Typical Interaction |

|---|---|---|---|

| N1-H | Donor | Oxygen | N1-H···OH₂ |

| N3 | Acceptor | Hydrogen | N3···H-OH |

| C6=O | Acceptor | Hydrogen | C6=O···H-OH |

π-π Stacking and Hydrophobic Interactions in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule, driven by non-covalent forces. libretexts.org The aromatic purine ring system of this compound makes it an ideal candidate for participating in such interactions, particularly through π-π stacking and hydrophobic effects. fiveable.meresearchgate.net

π-π stacking interactions occur between the electron-rich π systems of aromatic rings. libretexts.org These can manifest in a parallel "sandwich" or a displaced stacking arrangement and are a combination of dispersion and dipole-induced dipole forces. libretexts.org In the context of this compound, this interaction can occur with other aromatic systems, such as the side chains of amino acids like tryptophan, phenylalanine, and tyrosine, or with other nucleobases. researchgate.net For example, research has shown that the platination of purine bases can enhance π-π stacking interactions with tryptophan. researchgate.net Furthermore, electrospray ionization mass spectrometry has shown that this compound can form stable tetrameric clusters, suggesting that self-assembly via π-π stacking is a favorable process. researchgate.net

Hydrophobic interactions also play a critical role, especially in aqueous environments. vscht.czfiveable.me The non-polar purine ring of this compound tends to be excluded from the highly ordered hydrogen-bonding network of water. This drives the association of the molecule with hydrophobic pockets in host structures, such as the cavities of cyclodextrins or binding sites within proteins, to minimize the disruption of water-water interactions. fiveable.menih.gov The formation of these host-guest complexes is driven by a combination of these non-covalent forces, which can enhance the solubility or protect the guest molecule. fiveable.mersc.org

Table 2: Key Non-Covalent Interactions in Purine-Related Host-Guest Systems

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| π-π Stacking | Attraction between the π-electron clouds of aromatic rings. libretexts.org | The purine ring can stack with aromatic amino acid residues or other bases. researchgate.net |

| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution to minimize contact with water. fiveable.me | Drives the insertion of the purine ring into non-polar cavities of host molecules. nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). numberanalytics.com | The N-H and C=O groups can form specific H-bonds with the host. fiveable.me |

Cation–π Interactions in Protein-DNA Recognition

Cation–π interactions are strong, non-covalent forces that occur between a cation and the electron-rich face of a π system, like the aromatic rings of this compound. researchgate.netnih.gov These interactions are crucial in biological structures, particularly at protein-DNA interfaces, where the positively charged side chains of amino acids such as arginine and lysine (B10760008) interact with the faces of DNA bases. nih.govnih.gov

The interaction is primarily electrostatic in nature and can be as significant as a hydrogen bond in contributing to binding affinity and specificity. researchgate.netnih.gov In protein-DNA complexes, arginine is the most common residue involved in cation-π interactions, often with guanine. nih.gov Given the structural similarity of this compound to guanine, it is a prime candidate for such interactions.

A notable example of this mechanism is seen in the alkyltransferase-like (Atl1) protein, which identifies alkylated guanine lesions in DNA. pnas.org Crystal structures reveal that an arginine residue (Arg69) is positioned to form a cation–π interaction with the pyrimidine (B1678525) ring of the base. pnas.org This interaction allows the protein to probe the electrostatic potential of the base, enabling it to distinguish damaged from undamaged guanine. pnas.org This demonstrates a sophisticated recognition mechanism where the cation–π force is a key determinant of binding specificity. Such interactions, often occurring with concurrent hydrogen bonds, can form stable structural motifs like the "cation-π/H-bond stair". nih.govresearchgate.net

Role of 9 Methylhypoxanthine in Enzymatic Processes and Biological Systems

Substrate Specificity and Inhibition Studies for Enzymes Metabolizing Purines

Interactions with S-adenosyl-L-homocysteine Hydrolase

S-adenosyl-L-homocysteine hydrolase (SAHH) is a critical enzyme in cellular methylation reactions. It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and homocysteine. frontiersin.orgnih.gov This reaction is vital for maintaining the methylation potential of the cell by preventing the inhibitory accumulation of SAH. frontiersin.org The enzyme is ubiquitous and highly conserved across species. nih.govebi.ac.uk

While the primary substrates for SAHH are SAH and adenosine, studies have explored the interaction of the enzyme with various nucleoside analogs. biorxiv.org In some archaea, a variant of the methylation cycle exists where SAH is first deaminated to S-inosyl-L-homocysteine (SIH). In these organisms, the SAHH homolog shows a higher conversion rate with SIH, hydrolyzing it to inosine (B1671953) and homocysteine, and is therefore reclassified as an SIH hydrolase. biorxiv.org

Research into synthetic acyclonucleoside analogues has provided insights into the substrate and inhibitory potential of various compounds. For instance, 9-[(propargyloxy)methyl]hypoxanthine has been synthesized and studied as a potential modulator of SAHH activity. nih.gov This line of research aims to develop compounds that can interfere with the methylation cycle, which has implications for cancer and viral therapies. nih.govresearchgate.net While direct studies on 9-methylhypoxanthine (B56642) as a substrate or inhibitor of SAHH are not extensively detailed in the provided results, the investigation of structurally related hypoxanthine (B114508) derivatives underscores the importance of the purine (B94841) base structure in the recognition and catalytic activity of SAHH. biorxiv.orgnih.gov

Formation and Repair of Alkylated Hypoxanthines in DNA

Alkyltransferase-like Protein (Atl1) Recognition of Alkylated Guanines

Alkylating agents can damage DNA by adding alkyl groups to the bases, with O6-alkylguanine being a particularly mutagenic lesion. acs.orgnih.gov In many organisms, this damage is repaired by O6-alkylguanine-DNA alkyltransferases (AGTs), which directly transfer the alkyl group to a cysteine residue within the protein. core.ac.uk However, some organisms possess alkyltransferase-like (ATL) proteins, such as Atl1 in Schizosaccharomyces pombe, which are homologous to AGTs but lack the catalytic cysteine residue and are therefore unable to directly repair the lesion. nih.govresearchgate.netresearchgate.net Instead, ATL proteins bind to the damaged DNA and are thought to flag the lesion for repair by the nucleotide excision repair (NER) pathway. nih.govresearchgate.net

Studies on the substrate specificity of Atl1 have revealed that it can bind to a wide range of O6-alkylguanine adducts with high affinity. nih.govwhiterose.ac.uk A key feature of Atl1's recognition mechanism is the use of an arginine residue (Arg69) to probe the electrostatic potential of the base, allowing it to distinguish between O6-alkylguanine and the natural guanine (B1146940) base. nih.govwhiterose.ac.uk